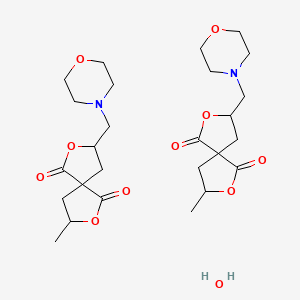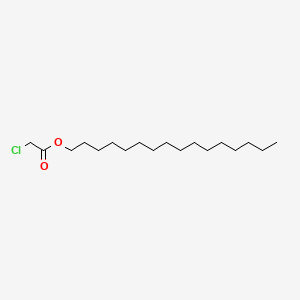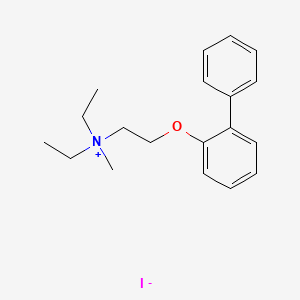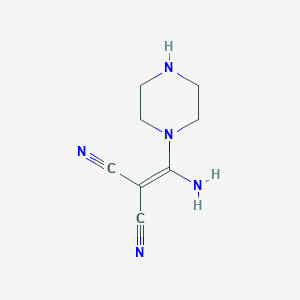
Propanedinitrile,(amino-1-piperazinylmethylene)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring attached to a propanedinitrile moiety, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) typically involves the reaction of piperazine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedinitrile, 2-(aminopropoxymethylene)-
- Propanedinitrile, 2-(aminobutoxymethylene)-
Uniqueness
Propanedinitrile, (amino-1-piperazinylmethylene)-(9ci) stands out due to its unique piperazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C8H11N5 |
|---|---|
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
2-[amino(piperazin-1-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H11N5/c9-5-7(6-10)8(11)13-3-1-12-2-4-13/h12H,1-4,11H2 |
InChI-Schlüssel |
QUHQAXNFYYRHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=C(C#N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)
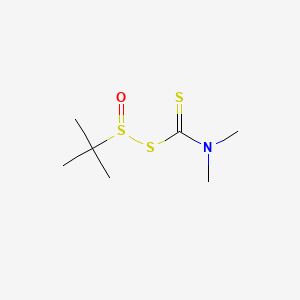

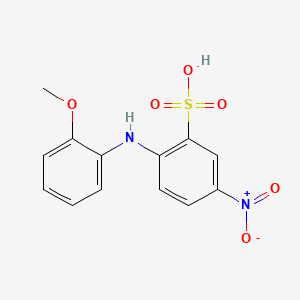

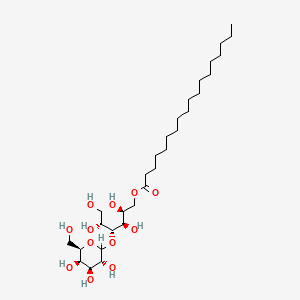
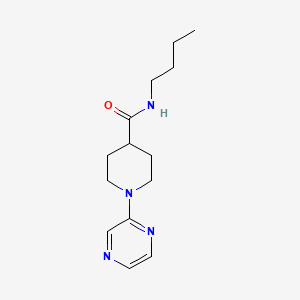
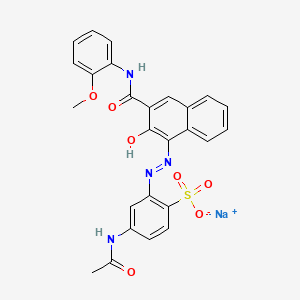
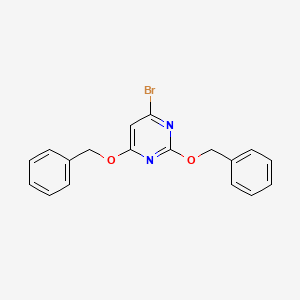
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
